molecular formula C18H12BrNO3S B5214826 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate

4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate

Cat. No. B5214826
M. Wt: 402.3 g/mol
InChI Key: WTBOVHQYYVNHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate, also known as BBOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBOT is a versatile compound that has been shown to exhibit a variety of biochemical and physiological effects, making it an important tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is not fully understood, but it is thought to act by binding to specific proteins and modulating their activity. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been shown to interact with a variety of proteins, including kinases, phosphatases, and transcription factors.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of protein kinase activity, modulation of gene expression, and induction of apoptosis. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is its versatility, as it can be used in a wide range of scientific research applications. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate. One area of interest is the development of new cancer therapies based on the anti-tumor properties of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate. Another area of interest is the use of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate as a tool for studying the role of specific proteins in disease processes. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate may have potential applications in drug discovery, as it has been shown to modulate the activity of enzymes involved in drug metabolism.

Synthesis Methods

4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate can be synthesized using a variety of methods, but one of the most common is the reaction of 4-bromobenzoic acid with 2-aminophenol to form 4-(2-hydroxyphenyl)benzoic acid. This compound can then be reacted with thionyl chloride to form the corresponding acid chloride, which can be reacted with 2-mercaptobenzoxazole to form 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate.

Scientific Research Applications

4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and drug discovery. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been shown to be a useful tool for studying the interaction of proteins with small molecules, as well as for measuring the activity of enzymes in vitro.

properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3S/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-24-18-20-15-5-1-2-6-16(15)23-18/h1-2,5-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBOVHQYYVNHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.